Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III)

Descripción

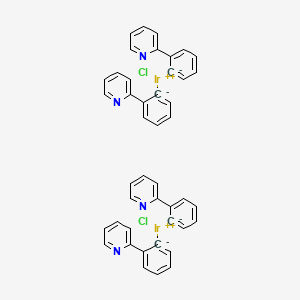

Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) (CAS: 92220-65-0) is a dimeric iridium(III) complex with the molecular formula C₄₄H₃₂Cl₂Ir₂N₄ and a molecular weight of 1072.09 g/mol . The structure consists of two iridium centers bridged by chloride ligands, each coordinated to four bidentate 2-(2-pyridinyl)phenyl (ppy) ligands . This compound is widely used in organic light-emitting diodes (OLEDs) as a precursor for emissive materials and in photocatalysis due to its activation wavelength of 465 nm . It is commercially available as a solid with safety classifications for eye and skin irritation (GHS Category 2) and respiratory hazards (STOT SE 3) .

Propiedades

IUPAC Name |

chloroiridium(2+);2-phenylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C11H8N.2ClH.2Ir/c4*1-2-6-10(7-3-1)11-8-4-5-9-12-11;;;;/h4*1-6,8-9H;2*1H;;/q4*-1;;;2*+3/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEYXICNCJSAHX-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.Cl[Ir+2].Cl[Ir+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H32Cl2Ir2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1072.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92220-65-0 | |

| Record name | Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) typically involves the reaction of iridium(III) chloride hydrate with 2-phenylpyridine in the presence of a suitable solvent. The reaction mixture is heated to reflux under stirring for several hours. After cooling, the solvent is removed, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in inert atmospheres to prevent oxidation and contamination .

Análisis De Reacciones Químicas

Types of Reactions

Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.

Reduction: It can also be reduced, typically using reducing agents like sodium borohydride.

Substitution: Ligand substitution reactions are common, where the pyridinyl or phenyl groups can be replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Sodium borohydride and other hydride donors are frequently used.

Substitution: Ligand exchange reactions often involve the use of phosphines or other nitrogen-containing ligands.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(IV) complexes, while reduction typically results in iridium(I) species .

Aplicaciones Científicas De Investigación

Catalysis

Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) is recognized for its effectiveness as a catalyst in several organic reactions, particularly in C-H activation processes. These processes are pivotal for the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals.

Key Studies:

- A study demonstrated that this compound facilitates the activation of C-H bonds in aromatic compounds, leading to various functionalization reactions that are essential in drug development .

- Its role as a catalyst has been highlighted in the production of heterocycles, which are crucial building blocks in medicinal chemistry .

Photovoltaics

This iridium complex is instrumental in enhancing the efficiency and stability of organic solar cells (OSCs). By incorporating it into the active layer of OSCs, researchers have observed significant improvements in energy conversion efficiencies.

Case Studies:

- Research indicated that devices utilizing dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) exhibited improved light absorption and charge transport properties, resulting in higher overall power conversion efficiencies compared to devices without this compound .

- The stability of OSCs was also enhanced, making them more viable for commercial applications .

Material Science

In material science, dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) is utilized for synthesizing advanced materials, including novel polymers and nanomaterials.

Applications:

- The compound has been used to develop luminescent materials that exhibit unique optical properties suitable for applications in displays and lighting technologies .

- Its incorporation into polymer matrices has led to the creation of materials with tailored mechanical and thermal properties .

Biomedical Applications

The biomedical potential of dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) is being explored, particularly in drug delivery systems.

Research Insights:

- Studies suggest that this compound can be engineered to target specific cells or tissues, potentially improving the efficacy of cancer treatments by delivering therapeutic agents directly to tumor sites .

- Its luminescent properties enable tracking within biological systems, providing insights into drug distribution and action mechanisms .

Analytical Chemistry

In analytical chemistry, dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) serves as a luminescent probe for detecting and quantifying various substances.

Applications:

Mecanismo De Acción

The mechanism by which Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) exerts its effects involves its ability to act as a photocatalyst. Upon absorption of light, the compound undergoes electronic excitation, leading to the generation of reactive species that can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as energy transfer processes in OLEDs or the generation of reactive oxygen species in photodynamic therapy .

Comparación Con Compuestos Similares

Structural and Functional Analogues

Iridium(III) Complexes with Modified Ligands

[Ir(dtbbpy)(ppy)₂]PF₆ (CAS: 676525-77-2)

- Structure : Contains a 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) ancillary ligand and two ppy ligands.

- Applications : Used in OLEDs for improved electron transport due to the bulky dtbbpy ligand, which enhances stability and emission efficiency.

- Cost : Priced at ¥1,088/g (97% purity), significantly higher than Dichlorotetrakis...diiridium(III) (¥1,380/g at 98% purity), reflecting its role as a finished emitter rather than a precursor .

Dichlorotetrakis[3,5-difluoro-2-(2-pyridinyl)phenyl]diiridium(III) Structure: Fluorine substituents on the phenyl rings enhance electron-withdrawing effects. Applications: Fluorination typically blue-shifts emission spectra, making it suitable for blue OLEDs, whereas the non-fluorinated Dichlorotetrakis...diiridium(III) emits in green regions .

fac-Tris(2-phenylpyridine)iridium (Ir(ppy)₃) Structure: Monomeric with three ppy ligands in a facial geometry. Applications: A benchmark green emitter in OLEDs. Unlike the dimeric Dichlorotetrakis...diiridium(III), Ir(ppy)₃ is a direct emitter and costs ¥2,500/g due to its optimized photoluminescence .

Ruthenium and Europium Analogues

cis-Bis(2,2′-bipyridine)dichlororuthenium(II) Dihydrate

- Structure : Ruthenium(II) center with bipyridine ligands.

- Applications : Used in fluorescent hydrogels but requires milder synthesis conditions (aqueous, 80°C) compared to Dichlorotetrakis...diiridium(III), which needs acetonitrile reflux .

- Performance : Ruthenium complexes generally exhibit lower quantum yields than iridium counterparts, limiting their use in high-efficiency OLEDs .

Europium(II) Chloride-Based Hydrogels

- Structure : Lanthanide-based with narrow emission bands.

- Applications : Europium emits sharp red light, contrasting with the broad emission of iridium complexes. This highlights how metal choice dictates emission profiles in optoelectronic materials .

Comparative Data Table

Actividad Biológica

Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III), commonly referred to as [(ppy)₂IrCl]₂, is a complex iridium compound that has garnered attention for its potential biological applications, particularly in the fields of phototherapy and as an anticancer agent. This article explores its biological activity, synthesizing findings from various studies and research articles.

- Molecular Formula : C₄₄H₃₂Cl₂Ir₂N₄

- Molecular Weight : 1072.09 g/mol

- CAS Number : 92220-65-0

- Structure : The compound features a central iridium atom coordinated to two bidentate ligands of 2-(2-pyridinyl)phenyl groups and two chloride ions.

Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) operates primarily through photodynamic mechanisms. Upon irradiation with light, the compound can generate reactive oxygen species (ROS), which are known to induce apoptosis in cancer cells. The mechanism involves:

- Excitation : The compound absorbs light, leading to an excited state.

- Energy Transfer : Energy is transferred to molecular oxygen, producing singlet oxygen and other ROS.

- Cellular Damage : These reactive species can damage cellular components, leading to cell death.

Anticancer Activity

Several studies have demonstrated the potential of dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) as an anticancer agent:

- Study on HeLa Cells : A study investigated the effects of this compound on HeLa cervical cancer cells. Results indicated a significant reduction in cell viability upon exposure to light, attributed to ROS generation and subsequent apoptosis induction .

- Breast Cancer Models : In another research involving MCF-7 breast cancer cells, treatment with the compound followed by light exposure resulted in increased levels of oxidative stress markers and DNA damage, confirming its efficacy as a photodynamic therapy agent .

Cytotoxicity and Selectivity

The selectivity of dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) for cancer cells over normal cells has been a focal point:

- Cytotoxicity Testing : Comparative studies showed that the compound exhibited higher cytotoxicity towards various cancer cell lines compared to non-cancerous cell lines, suggesting a favorable therapeutic index .

Data Table: Summary of Biological Studies

Safety and Toxicological Considerations

While the biological activity of dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) shows promise, safety evaluations are crucial:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.